molecular formula C23H20I3N3O4 B11565989 N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide

N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide

Cat. No.: B11565989
M. Wt: 783.1 g/mol
InChI Key: OLLLDWCIBHXHJB-UHFFFAOYSA-N
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Description

N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a phenoxy group, a nitrophenyl group, and a triiodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the iodination of the benzamide moiety under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the nitrophenyl and triiodobenzamide moieties can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the nitrophenyl and triiodobenzamide moieties provide specific sites for chemical modification and interaction with biological targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H20I3N3O4

Molecular Weight

783.1 g/mol

IUPAC Name

N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-2,3,5-triiodobenzamide

InChI

InChI=1S/C23H20I3N3O4/c1-3-28(4-2)16-6-5-7-18(12-16)33-19-11-15(10-17(13-19)29(31)32)27-23(30)20-8-14(24)9-21(25)22(20)26/h5-13H,3-4H2,1-2H3,(H,27,30)

InChI Key

OLLLDWCIBHXHJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(C(=CC(=C3)I)I)I

Origin of Product

United States

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